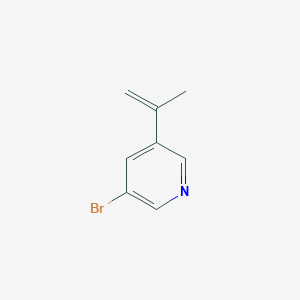

3-Bromo-5-(prop-1-en-2-yl)pyridine

Description

BenchChem offers high-quality 3-Bromo-5-(prop-1-en-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(prop-1-en-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYCJVNLMTQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634075 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40472-88-6 | |

| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Foreword: Understanding the Molecule

3-Bromo-5-(prop-1-en-2-yl)pyridine, also known as 3-Bromo-5-isopropenylpyridine, is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive bromo group amenable to cross-coupling reactions and an isopropenyl moiety for polymerization or further functionalization, makes it a versatile building block. This guide provides a comprehensive overview of its known and predicted physicochemical properties, analytical characterization methodologies, and essential handling information, tailored for researchers in drug discovery and materials science.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its structural and fundamental properties. These identifiers are critical for database searches, regulatory submissions, and accurate documentation.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a prop-1-en-2-yl (isopropenyl) group.

Caption: Chemical structure of 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature. The following table consolidates information from chemical supplier databases and computational predictions. Experimental verification is strongly recommended.

| Property | Value | Source |

| CAS Number | 118775-69-2 | Amerigo Scientific[1] |

| Alternate CAS | 40472-88-6 (Note: Potential ambiguity in some databases) | ChemicalBook, Echemi[2][3][4][5] |

| Molecular Formula | C₈H₈BrN | Echemi, Amerigo Scientific[1][2] |

| Molecular Weight | 198.06 g/mol | Amerigo Scientific[1] |

| Exact Mass | 196.98400 Da | Echemi[2] |

| XLogP3 (Predicted) | 2.9 | Echemi[2] |

| PSA (Polar Surface Area) | 12.9 Ų | Echemi[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and acetonitrile. Low solubility in water is predicted.[6] |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the compound. The following protocol outlines a standard, self-validating system for characterization.

Sources

- 1. 3-Bromo-5-(prop-1-en-2-yl)pyridine - Amerigo Scientific [amerigoscientific.com]

- 2. echemi.com [echemi.com]

- 3. 3-BroMo-5-(prop-1-en-2-yl)pyridine - Safety Data Sheet [chemicalbook.com]

- 4. 3-BroMo-5-(prop-1-en-2-yl)pyridine | 40472-88-6 [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Buy 3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine [smolecule.com]

3-Bromo-5-(prop-1-en-2-yl)pyridine CAS number 118775-69-2.

An In-depth Technical Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS No. 118775-69-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a versatile heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a proposed synthetic pathway, its reactivity with a focus on key cross-coupling reactions, and its potential applications in medicinal chemistry.

Core Compound Profile & Physicochemical Properties

3-Bromo-5-(prop-1-en-2-yl)pyridine is a disubstituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The presence of a bromine atom at the 3-position and an isopropenyl group at the 5-position provides two distinct, chemically addressable sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

While the user-provided CAS number is 118775-69-2, it is worth noting that some commercial suppliers associate this compound name with CAS number 40472-88-6.[3][4] Researchers should verify the specific product they are sourcing. For the purpose of this guide, we will refer to the primary CAS number 118775-69-2.[5][6]

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | - |

| CAS Number | 118775-69-2 | [5] |

| Molecular Formula | C₈H₈BrN | [3] |

| Molecular Weight | 198.06 g/mol | [3] |

| Exact Mass | 196.98400 g/mol | [3] |

| XLogP3 | 2.9 | [3] |

| PSA | 12.9 | [3] |

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed two-step synthesis involves:

-

Grignard Reaction: Monometalation of 3,5-dibromopyridine followed by the addition of acetone to form the tertiary alcohol, 2-(5-bromopyridin-3-yl)propan-2-ol.

-

Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield the target alkene.

Caption: Proposed synthetic workflow for 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Detailed Experimental Protocol (Hypothetical)

-

Grignard Reagent Formation and Reaction:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete metal-halogen exchange.

-

Slowly add a solution of anhydrous acetone (1.2 eq) in THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-(5-bromopyridin-3-yl)propan-2-ol.

-

-

Dehydration to Final Product:

-

Combine the purified alcohol intermediate with toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil via flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-5-(prop-1-en-2-yl)pyridine.

-

Characterization

Spectroscopic analysis is essential for structural confirmation. While a full dataset is not published, spectral data is commercially available.[7] Expected NMR signals can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data

| Type | Predicted Chemical Shifts (δ) and Multiplicities |

| ¹H NMR | ~8.6-8.8 ppm (m, 2H, Pyridine H2, H6), ~8.0-8.2 ppm (m, 1H, Pyridine H4), ~5.5 ppm (s, 1H, vinyl CH ₂), ~5.2 ppm (s, 1H, vinyl CH ₂), ~2.1 ppm (s, 3H, CH ₃) |

| ¹³C NMR | ~150-155 ppm (C2, C6), ~140-145 ppm (C5-C =CH₂), ~138-142 ppm (C4), ~120-125 ppm (C3-Br), ~115-120 ppm (C=C H₂), ~22-25 ppm (C H₃) |

Note: Predicted values are estimates. Actual spectra should be obtained for confirmation.[8][9]

Chemical Reactivity and Key Transformations

The utility of this compound in drug discovery stems from its two distinct functional handles, which can be addressed through orthogonal synthetic strategies.

A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond on the electron-deficient pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[10]

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[11][12] This reaction is widely used to synthesize biaryl and hetero-biaryl motifs common in pharmaceuticals.[13]

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[15][16] This reaction has revolutionized the synthesis of anilines and their heteroaromatic analogs, which are prevalent in bioactive molecules.[17][18]

Mechanism: The cycle is similar to the Suzuki coupling:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: An amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

B. Reactivity of the Isopropenyl Group

The prop-1-en-2-yl moiety offers a secondary site for functionalization. While less commonly exploited in initial library synthesis compared to the C-Br bond, it provides opportunities for late-stage diversification. Potential reactions include:

-

Hydrogenation: Reduction to an isopropyl group using catalysts like Pd/C.

-

Oxidative Cleavage: Ozonolysis to yield a ketone (3-bromo-5-acetylpyridine).

-

Hydroboration-Oxidation: Anti-Markovnikov addition to form a primary alcohol.

-

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

Applications in Medicinal Chemistry & Drug Discovery

3-Bromo-5-(prop-1-en-2-yl)pyridine is not an active pharmaceutical ingredient itself but serves as a highly valuable scaffold. The strategic placement of the bromo and isopropenyl groups allows for a divergent synthetic approach.

-

Core Scaffold Elaboration: The C-Br bond is typically addressed first via Suzuki or Buchwald-Hartwig reactions to install a desired aryl or amino substituent, forming the core of a new chemical series.

-

Vector Group Modification: The isopropenyl group can be considered a "vector" for modifying physicochemical properties. Its conversion to an alcohol, amine, or other functional group can be used to tune solubility, polarity, or to introduce a new vector for interaction with a biological target.

The pyridine core itself is present in a vast number of FDA-approved drugs, including kinase inhibitors, antivirals, and CNS agents, underscoring the importance of novel pyridine building blocks in discovery pipelines.

Safety and Handling

No specific safety data sheet (SDS) for 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS 118775-69-2) is publicly available. However, based on GHS information for the compound under a different CAS number[3] and the SDS for the closely related 3-bromopyridine,[19][20][21] a hazard profile can be inferred. It should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information (Inferred)

| Category | Information |

| Pictograms | GHS06 (Toxic), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation. (Inferred from 3-bromopyridine)[20]H335: May cause respiratory irritation. (Inferred from 3-bromopyridine)[19] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.P264: Wash skin thoroughly after handling.[3]P270: Do not eat, drink or smoke when using this product.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.[3] |

Disclaimer: This information is inferred and not a substitute for a formal SDS. Always consult the SDS provided by the supplier before handling this chemical.

References

-

Amerigo Scientific. 3-Bromo-5-(prop-1-en-2-yl)pyridine. [Link]

-

Synlett. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

ACS Publications. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... [Link]

-

PubChem. 3-Bromopyridine. [Link]

-

Heterocycles. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

-

Wikipedia. 3-Bromopyridine. [Link]

-

2a biotech. 3-BROMO-5-(PROP-1-EN-2-YL)PYRIDINE. [Link]

-

Orion Cientific. 3-Bromo-5-(prop-1-en-2-yl)pyridine. [Link]

- Google Patents.

-

Molecules. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

Molecules. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

RSC Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs.... [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-BroMo-5-(prop-1-en-2-yl)pyridine | 40472-88-6 [chemicalbook.com]

- 5. 7722 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 118775-69-2|3-Bromo-5-(prop-1-en-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 7. 3-BroMo-5-(prop-1-en-2-yl)pyridine(40472-88-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

A Deep Dive into the Spectral Landscape of 3-Bromo-5-(prop-1-en-2-yl)pyridine: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectral data for the novel compound 3-Bromo-5-(prop-1-en-2-yl)pyridine, a molecule of significant interest in medicinal chemistry and drug development. We will explore the structural elucidation of this compound through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a contextual understanding of the analytical choices and interpretations that are foundational to robust scientific discovery.

Introduction: The Significance of 3-Bromo-5-(prop-1-en-2-yl)pyridine

The pyridine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs. The unique electronic properties of the pyridine ring, combined with the steric and electronic influences of its substituents, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. In 3-Bromo-5-(prop-1-en-2-yl)pyridine, the presence of a bromine atom and a prop-1-en-2-yl group on the pyridine core creates a unique chemical entity with potential for novel biological activity. The bromine can serve as a handle for further synthetic modifications, while the alkenyl group can participate in various biological interactions. Accurate and comprehensive spectral analysis is paramount to confirming the structure of this molecule and ensuring its purity, which are critical steps in the drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Bromo-5-(prop-1-en-2-yl)pyridine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-Bromo-5-(prop-1-en-2-yl)pyridine is predicted to show distinct signals for the aromatic protons of the pyridine ring and the protons of the prop-1-en-2-yl substituent. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-(prop-1-en-2-yl)pyridine in 0.5-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 45-90 degrees

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data Interpretation and Rationale:

The expected chemical shifts for the protons are detailed in the table below. The deshielding of the pyridine protons is a direct consequence of the electronegativity of the nitrogen atom and the resulting ring currents. The bromine atom further influences the electronic environment, causing subtle shifts in the positions of the adjacent protons. Data from similar compounds like 3-bromopyridine can be used as a reference for predicting these shifts.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.6 | d | ~2.0 | 1H |

| H-4 (Pyridine) | ~7.9 | t | ~2.0 | 1H |

| H-6 (Pyridine) | ~8.5 | d | ~2.0 | 1H |

| =CH₂ (alkenyl) | ~5.4 | s | - | 1H |

| =CH₂ (alkenyl) | ~5.1 | s | - | 1H |

| -CH₃ (alkenyl) | ~2.1 | s | - | 3H |

Note: Predicted values are based on established principles and data from analogous compounds.

Causality Behind the Assignments:

-

Pyridine Protons (H-2, H-4, H-6): The protons at positions 2 and 6 are expected to be the most deshielded due to their proximity to the electronegative nitrogen atom. The H-4 proton will be slightly more shielded. The observed multiplicities (doublet, triplet, doublet) arise from the coupling between these protons.

-

Alkenyl Protons (=CH₂): The two geminal protons on the double bond are expected to appear as singlets (or very finely split multiplets) due to the absence of adjacent protons to couple with. Their chemical shift around 5 ppm is characteristic of vinylic protons.

-

Methyl Protons (-CH₃): The methyl protons are attached to a double bond, resulting in a chemical shift around 2.1 ppm. This signal is expected to be a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Proton decoupling is employed to simplify the spectrum to singlets for each carbon.

-

A sufficient number of scans and relaxation delay are used to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Rationale:

The molecule has 8 unique carbon atoms, and therefore, 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-3 (Pyridine, C-Br) | ~120 |

| C-4 (Pyridine) | ~138 |

| C-5 (Pyridine) | ~135 |

| C-6 (Pyridine) | ~148 |

| C (alkenyl, quaternary) | ~142 |

| =CH₂ (alkenyl) | ~115 |

| -CH₃ (alkenyl) | ~22 |

Note: Predicted values are based on established principles and data from analogous compounds like pyridine.[2]

Causality Behind the Assignments:

-

Pyridine Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded. The carbon bearing the bromine atom (C-3) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect".

-

Alkenyl Carbons: The quaternary carbon of the double bond is more deshielded than the terminal =CH₂ carbon. The methyl carbon is the most shielded, appearing in the aliphatic region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's structure and stability.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Rationale:

The molecular formula of 3-Bromo-5-(prop-1-en-2-yl)pyridine is C₈H₈BrN.[3] The molecular weight is approximately 198.06 g/mol .[3] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Identity |

| 197/199 | High | [M]⁺ (Molecular Ion) |

| 182/184 | Moderate | [M - CH₃]⁺ |

| 118 | Moderate | [M - Br]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

Note: The presence of bromine isotopes will result in doublet peaks for all bromine-containing fragments.

Fragmentation Pathway:

The fragmentation of 3-Bromo-5-(prop-1-en-2-yl)pyridine is expected to proceed through several key pathways. The molecular ion is the primary species formed. Subsequent fragmentation can involve the loss of a methyl radical from the prop-1-en-2-yl group, or the cleavage of the C-Br bond. The fragmentation of the pyridine ring itself can also occur. Insights into the fragmentation of the bromopyridine core can be drawn from the mass spectrum of 3-bromopyridine.[4]

Caption: Predicted EI-MS fragmentation pathway for 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or a solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

Data Interpretation and Rationale:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkenyl group, the C=C bonds of both the ring and the substituent, and the C-Br bond.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3080-3020 | Medium | Alkenyl =C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1640 | Medium | Alkene C=C stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

| ~890 | Strong | Alkenyl =C-H out-of-plane bend |

| 690-515 | Medium | C-Br stretch |

Note: These are general ranges for the expected functional groups.[5][6][7]

Causality Behind the Assignments:

-

C-H Stretches: The C-H stretching vibrations above 3000 cm⁻¹ are indicative of sp² hybridized carbons (aromatic and alkenyl), while those below 3000 cm⁻¹ are from the sp³ hybridized methyl group.

-

C=C Stretches: The C=C stretch of the prop-1-en-2-yl group is expected around 1640 cm⁻¹. The aromatic ring stretches will appear in the 1600-1450 cm⁻¹ region.

-

Out-of-Plane Bending: The strong absorptions in the "fingerprint" region (below 1000 cm⁻¹) are highly characteristic. The pattern of C-H out-of-plane bending can give clues about the substitution pattern of the aromatic ring.

-

C-Br Stretch: The C-Br stretch is expected at a low wavenumber due to the high mass of the bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 3-Bromo-5-(prop-1-en-2-yl)pyridine, this technique can reveal the presence of conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation and Rationale:

Pyridine itself exhibits absorption maxima around 202 nm and 254 nm.[8] The substitution on the pyridine ring in 3-Bromo-5-(prop-1-en-2-yl)pyridine is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system.

Predicted UV-Vis Absorption:

-

λmax: ~260-280 nm

The observed λmax is a result of π → π* transitions within the conjugated system of the molecule. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Conclusion: A Cohesive Picture from Multiple Spectroscopic Views

The comprehensive spectral analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine, integrating data from NMR, MS, IR, and UV-Vis spectroscopy, provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the puzzle, and together they form a cohesive and unambiguous picture of the molecule's identity and purity. This multi-technique approach is fundamental to ensuring the quality and reliability of compounds in the drug discovery and development process.

Caption: Workflow illustrating the integration of multiple spectroscopic techniques for structural elucidation.

References

- SIELC Technologies. UV-Vis Spectrum of Pyridine.

- ResearchG

- ChemicalBook. 3-BroMo-5-(prop-1-en-2-yl)pyridine(40472-88-6) 1 H NMR.

- ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.

- NIST. Pyridine, 3-bromo- - the NIST WebBook.

- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

- Sinfoo Biotech. 3-bromo-5-(prop-1-en-2-yl)pyridine,(CAS# 40472-88-6).

- ChemicalBook. 3-BroMo-5-(prop-1-en-2-yl)pyridine | 40472-88-6.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.

- NIST. Pyridine, 3-bromo- - the NIST WebBook.

Sources

- 1. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 2. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 3. 3-bromo-5-(prop-1-en-2-yl)pyridine,(CAS# 40472-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Pyridine, 3-bromo- [webbook.nist.gov]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Bromo-5-(prop-1-en-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine. As a substituted pyridine, this compound represents a valuable scaffold in medicinal chemistry and drug development.[1] This document delves into the intricate details of its electronic properties, conformational possibilities, and spectroscopic signatures, offering insights for its application in synthetic chemistry and as a building block for novel therapeutic agents. The guide also outlines a representative synthetic protocol and discusses the compound's reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their unique physicochemical properties, including their ability to act as hydrogen bond acceptors and their inherent polarity, make them privileged scaffolds in the design of bioactive molecules.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its pharmacological profile.

This guide focuses on 3-Bromo-5-(prop-1-en-2-yl)pyridine (also known as 3-Bromo-5-isopropenylpyridine), a molecule that combines the reactivity of a brominated pyridine with the potential for further functionalization of the isopropenyl group. Understanding the interplay between these two functional groups is key to harnessing this molecule's synthetic potential.

Molecular Structure and Bonding

The molecular structure of 3-Bromo-5-(prop-1-en-2-yl)pyridine is characterized by a pyridine ring substituted at the 3- and 5-positions with a bromine atom and a prop-1-en-2-yl (isopropenyl) group, respectively.

Geometry and Bond Parameters

The bromine atom at the 3-position will influence the electron density of the ring through both inductive and resonance effects. The isopropenyl group at the 5-position introduces a region of sp² hybridization and can exhibit different conformational preferences relative to the plane of the pyridine ring. The rotational barrier around the C5-C(isopropenyl) bond will determine the favored conformation, which in turn can impact intermolecular interactions.

Electronic Effects

The electronic nature of the substituents significantly influences the reactivity of the pyridine ring.

-

Bromine (at C3): The bromine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated into the aromatic system through a weaker, positive resonance effect (+R). In halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[3]

-

Isopropenyl Group (at C5): The isopropenyl group is generally considered to be a weakly electron-donating group through hyperconjugation and a weak resonance effect.

The combination of these substituents results in a complex electronic landscape on the pyridine ring. The nitrogen atom itself is electron-withdrawing, making the pyridine ring inherently electron-deficient compared to benzene.[3] The presence of the bromine atom further deactivates the ring, particularly at the ortho and para positions relative to it.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-Bromo-5-(prop-1-en-2-yl)pyridine.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 3-Bromo-5-(prop-1-en-2-yl)pyridine are:

-

Pyridine Ring Protons: Three signals corresponding to the protons at the C2, C4, and C6 positions. Due to the substitution pattern, these will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C6 will likely be the most downfield, influenced by the adjacent nitrogen.

-

Isopropenyl Protons: Two signals for the geminal vinyl protons, which will appear as singlets or narrow multiplets in the olefinic region (typically δ 5.0-6.0 ppm). A singlet for the methyl protons will be observed in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For 3-Bromo-5-(prop-1-en-2-yl)pyridine, eight distinct signals are expected:

-

Pyridine Ring Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine (C3) will be significantly shielded compared to the other carbons.

-

Isopropenyl Carbons: Three signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized methyl carbon. The quaternary carbon of the double bond will likely have a lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for 3-Bromo-5-(prop-1-en-2-yl)pyridine include:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic and Vinyl C-H stretching |

| 3000-2850 | Alkyl C-H stretching |

| ~1640 | C=C stretching (isopropenyl) |

| 1600-1400 | Aromatic C=C and C=N stretching |

| ~1050 | C-Br stretching |

| 1000-650 | C-H out-of-plane bending (aromatic and vinyl) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-Bromo-5-(prop-1-en-2-yl)pyridine will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways may include the loss of a methyl radical (CH₃) or the bromine atom.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to 3-Bromo-5-(prop-1-en-2-yl)pyridine can be envisioned starting from a readily available precursor like 3,5-dibromopyridine. The following workflow outlines a potential synthetic strategy.

Figure 1: Proposed synthetic workflow for 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq.), isopropenylboronic acid pinacol ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Reactivity and Potential for Further Functionalization

The presence of both a bromine atom and an isopropenyl group provides two key reactive sites for further synthetic transformations.

Figure 2: Key reactive sites and potential transformations of the title compound.

-

C-Br Bond: The C-Br bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To introduce new aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: To form new carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups.

-

-

Isopropenyl Group: The double bond of the isopropenyl group can undergo a range of transformations, such as:

-

Hydroboration-Oxidation: To form the corresponding alcohol.

-

Epoxidation: To form an epoxide, which can be further functionalized.

-

Hydrogenation: To saturate the double bond, yielding the isopropyl-substituted pyridine.

-

Applications in Drug Development

The 3-bromo-5-substituted pyridine scaffold is a valuable starting point for the synthesis of complex molecules with potential therapeutic applications. The ability to selectively functionalize the C-Br bond via cross-coupling reactions allows for the rapid generation of libraries of compounds for high-throughput screening. The isopropenyl group can also be modified to introduce additional diversity and fine-tune the physicochemical properties of the final compounds.

While specific examples of 3-Bromo-5-(prop-1-en-2-yl)pyridine in late-stage drug candidates are not widely reported in publicly accessible literature, its structural motifs are present in molecules explored in various therapeutic areas. The pyridine core is a known pharmacophore in kinase inhibitors, and the strategic placement of substituents is crucial for achieving selectivity and potency.

Conclusion

3-Bromo-5-(prop-1-en-2-yl)pyridine is a versatile building block for organic synthesis and drug discovery. Its molecular structure, characterized by the interplay of the electron-withdrawing bromine atom and the isopropenyl group on an electron-deficient pyridine ring, offers multiple avenues for synthetic diversification. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and for monitoring its transformations. The reactivity of both the C-Br bond and the isopropenyl group makes this compound a valuable intermediate for the construction of complex molecular architectures with potential applications in the development of novel pharmaceuticals.

References

reactivity profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Introduction

3-Bromo-5-(prop-1-en-2-yl)pyridine is a substituted pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its distinct functional groups: an electron-deficient pyridine ring, a reactive carbon-bromine bond amenable to cross-coupling, and an isopropenyl moiety that can undergo addition reactions. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development and materials science. Understanding the interplay of these functional groups is paramount to leveraging this scaffold for the synthesis of complex molecular architectures.

The core structure presents three primary sites for chemical modification, allowing for sequential and selective functionalization. This guide will explore the reactivity at each of these sites, explaining the causality behind experimental choices and providing self-validating protocols for key transformations.

Molecular Properties

A summary of the key physicochemical properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine is provided below.

| Property | Value | Reference(s) |

| CAS Number | 40472-88-6 | [1][2] |

| Alternate CAS | 118775-69-2 | [3][4] |

| Molecular Formula | C₈H₈BrN | [4][5] |

| Molecular Weight | 198.06 g/mol | [4][5] |

| Synonyms | 3-Bromo-5-isopropenylpyridine | [4] |

Visualization of Reactive Sites

The molecule's structure inherently dictates its chemical behavior. The diagram below illustrates the principal reactive zones discussed in this guide.

Caption: Key reactive sites on 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Reactivity at the Carbon-Bromine Bond (Site A)

The C(3)-Br bond is arguably the most versatile handle for synthetic transformations on this scaffold. The bromine atom serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in these catalytic cycles.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[7] For 3-bromo-5-(prop-1-en-2-yl)pyridine, this allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate.

-

Transmetalation: The organic moiety is transferred from the boronic acid (or its boronate ester) to the Pd(II) center. This step is base-mediated, which activates the organoboron species.[8]

-

Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the Pd(0) catalyst.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-(prop-1-en-2-yl)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[9][10]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).[11]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane/water or DME) via syringe.[9][10] The concentration is typically in the range of 0.1-0.2 M.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic phase with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[12] It enables the coupling of 3-Bromo-5-(prop-1-en-2-yl)pyridine with a vast range of primary and secondary amines, providing access to substituted 3-aminopyridine derivatives.

Mechanistic Rationale: The catalytic cycle is similar to other palladium-catalyzed cross-couplings but involves the formation of a palladium-amido complex.[13]

-

Oxidative Addition: Pd(0) adds to the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) facilitates its deprotonation to form a palladium-amido intermediate.[6][13]

-

Reductive Elimination: This final step forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote this step and prevent side reactions like beta-hydride elimination.[6][12]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with a stir bar, NaOt-Bu (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP or a Josiphos-type ligand, 2-4 mol%).[13][14][15]

-

Reagent Addition: Add 3-Bromo-5-(prop-1-en-2-yl)pyridine (1.0 equiv) to the vial.

-

Solvent and Amine: Add anhydrous, degassed toluene or dioxane, followed by the addition of morpholine (1.2 equiv) via syringe.[13][14]

-

Reaction: Seal the vial and heat the mixture at 80-110 °C with stirring until the starting material is consumed (monitored by LC-MS).

-

Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.[13]

-

Extraction: Wash the filtrate sequentially with water and brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Heck-Mizoroki Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with trans selectivity.[16][17] This allows for the vinylation of the pyridine ring at the 3-position.

Mechanistic Rationale: The key steps involve oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[16]

Typical Conditions:

-

Catalyst: Pd(OAc)₂ or PdCl₂ with a phosphine ligand (e.g., PPh₃).[16]

-

Base: An organic base like Et₃N or an inorganic base like K₂CO₃.[16]

-

Solvent: Polar aprotic solvents like DMF or NMP.

-

Alkene: Electron-deficient alkenes such as acrylates or styrenes are common coupling partners.[16]

Reactivity at the Isopropenyl Group (Site B)

The exocyclic double bond of the isopropenyl group is electron-rich and susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to generate the more stable tertiary carbocation intermediate adjacent to the pyridine ring.

Electrophilic Addition of H-X

Treatment with hydrogen halides (e.g., HBr, HCl) will lead to the formation of a 3-bromo-5-(2-halopropan-2-yl)pyridine. The reaction proceeds via protonation of the double bond to form a stable tertiary carbocation, which is then trapped by the halide anion.

Halogenation (Addition of X₂)

The addition of halogens like Br₂ or Cl₂ across the double bond can occur. The reaction may proceed through a cyclic halonium ion intermediate.[18] Subsequent nucleophilic attack by a halide ion opens the ring, leading to a vicinal dihalide.

Hydration

Acid-catalyzed hydration will also follow Markovnikov's rule, adding a hydroxyl group to the tertiary carbon to form 2-(5-bromopyridin-3-yl)propan-2-ol. This transformation is often reversible and driven by the presence of a large excess of water.

Reactivity Involving the Pyridine Ring (Site C)

The pyridine ring itself influences the molecule's overall reactivity.

-

Basicity: The lone pair on the nitrogen atom imparts Lewis basicity. The nitrogen can be protonated by strong acids or act as a ligand, coordinating to metal catalysts. This coordination can sometimes inhibit catalytic activity by sequestering the active metal center, a known challenge in the cross-coupling of pyridine substrates.[6] The use of sterically hindered ligands can often mitigate this issue.[6]

-

Electrophilic Aromatic Substitution: The pyridine ring is highly electron-deficient and is generally deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration or Friedel-Crafts are typically unsuccessful or require harsh conditions.[19]

-

Nucleophilic Aromatic Substitution (SₙAr): While the C-Br bond is the primary site for substitution via cross-coupling, direct SₙAr at other positions on the ring is difficult and would require a strong nucleophile and harsh conditions. The presence of the bromine atom makes palladium-catalyzed routes far more favorable and selective.[15]

Conclusion

3-Bromo-5-(prop-1-en-2-yl)pyridine is a highly valuable synthetic intermediate due to its well-differentiated reactive sites. The C-Br bond provides a reliable entry point for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck couplings, enabling the facile construction of complex molecular frameworks. Concurrently, the isopropenyl group offers a handle for transformations via electrophilic addition, allowing for further functionalization. The pyridine nitrogen, while potentially interfering with catalysis, also offers a site for quaternization or coordination. A thorough understanding of this reactivity profile, as detailed in this guide, empowers chemists to strategically and efficiently utilize this building block in the pursuit of novel pharmaceuticals and advanced materials.

References

- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem.

- Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3 - American Chemical Society.

- 3-BroMo-5-(prop-1-en-2-yl)pyridine | 40472-88-6 - ChemicalBook.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates - Science.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - Royal Society of Chemistry.

- 3-BroMo-5-(prop-1-en-2-yl)pyridine(40472-88-6) 1 H NMR - ChemicalBook.

- 118775-69-2|3-Bromo-5-(prop-1-en-2-yl)pyridine - BLDpharm.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Heck reaction - Wikipedia. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv.

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation - HETEROCYCLES.

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

3-Bromo-5-(prop-1-en-2-yl)pyridine - Amerigo Scientific. Available at: [Link]

- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH.

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). Available at: [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

3-bromo-5-(prop-1-en-2-yl)pyridine,(CAS# 40472-88-6) - Sinfoo Biotech. Available at: [Link]

- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. Available at: [Link]

-

Pyridine, 3-bromo- - the NIST WebBook. Available at: [Link]

-

Products - 2a biotech. Available at: [Link]

-

2-Isopropylpyridine | C8H11N | CID 69523 - PubChem - NIH. Available at: [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative - Hindawi. Available at: [Link]

-

1.27 - Electrophilic Additions - Chemistry LibreTexts | PDF - Scribd. Available at: [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities - Open Access Journals. Available at: [Link]

Sources

- 1. 3-BroMo-5-(prop-1-en-2-yl)pyridine | 40472-88-6 [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 118775-69-2|3-Bromo-5-(prop-1-en-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-(prop-1-en-2-yl)pyridine - Amerigo Scientific [amerigoscientific.com]

- 5. 3-bromo-5-(prop-1-en-2-yl)pyridine,(CAS# 40472-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. scribd.com [scribd.com]

- 19. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(prop-1-en-2-yl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document synthesizes theoretical principles of solubility with predictive analysis based on the compound's molecular structure. It offers researchers, scientists, and drug development professionals a robust framework for solvent selection in synthesis, purification, and formulation. The guide includes a detailed examination of the physicochemical properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a predicted solubility profile across a range of common organic solvents, and a step-by-step experimental protocol for both qualitative and quantitative solubility determination.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey from discovery to application. For a compound like 3-Bromo-5-(prop-1-en-2-yl)pyridine, understanding its behavior in various organic solvents is paramount for several key stages of development:

-

Synthetic Chemistry: The choice of solvent can dictate reaction rates, yields, and the formation of byproducts. A solvent that effectively dissolves reactants while being amenable to the reaction conditions is essential for efficient synthesis.

-

Purification: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility. Selecting an appropriate solvent system is crucial for isolating the target compound with high purity.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an API in various excipients and solvent systems directly impacts its bioavailability and the feasibility of different dosage forms.

-

Analytical Chemistry: Accurate quantification and characterization of 3-Bromo-5-(prop-1-en-2-yl)pyridine often require its dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide a foundational understanding of the solubility of 3-Bromo-5-(prop-1-en-2-yl)pyridine, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Profile of 3-Bromo-5-(prop-1-en-2-yl)pyridine

To predict the solubility of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a thorough analysis of its molecular structure and resulting physicochemical properties is necessary.

Molecular Structure:

Caption: Workflow for Quantitative Solubility Determination.

Conclusion and Future Perspectives

This technical guide has provided a detailed theoretical and predictive analysis of the solubility of 3-Bromo-5-(prop-1-en-2-yl)pyridine in common organic solvents, complemented by robust experimental protocols for its determination. The molecule is predicted to exhibit good solubility in polar aprotic and nonpolar solvents, and moderate to good solubility in polar protic solvents, with poor solubility in water. These predictions are grounded in the principles of "like dissolves like" and an analysis of the compound's key structural features.

For researchers and developers working with 3-Bromo-5-(prop-1-en-2-yl)pyridine, the information presented herein serves as a critical starting point for solvent selection and process optimization. It is strongly recommended that the predicted solubility profile be confirmed experimentally using the outlined protocols to obtain precise quantitative data. Such empirical data will be invaluable for advancing the synthesis, purification, and formulation of this promising compound.

References

-

CORE. (n.d.). HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Quora. (2018, December 2). Does hydrogen bond exist in pyridine molecules? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

An In-depth Technical Guide to 3-Bromo-5-(prop-1-en-2-yl)pyridine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. While the specific historical discovery of this compound is not prominently documented in scientific literature, this guide elucidates its chemical characteristics, outlines plausible synthetic pathways based on established methodologies for pyridine functionalization, and explores its potential applications as a key intermediate in the development of novel chemical entities.

Compound Profile and Physicochemical Properties

3-Bromo-5-(prop-1-en-2-yl)pyridine is a halogenated pyridine derivative featuring a propenyl group. Its structure presents multiple reactive sites, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 40472-88-6, 118775-69-2 | [1][2][3][4] |

| Molecular Formula | C8H8BrN | [4][5] |

| Molecular Weight | 198.06 g/mol | [4][5] |

| Synonyms | 3-Bromo-5-isopropenylpyridine, 3-Bromo-5-(1-methylethenyl)pyridine | [5] |

Spectroscopic data is crucial for the identification and characterization of 3-Bromo-5-(prop-1-en-2-yl)pyridine. Key spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the vinyl protons, and the methyl protons of the prop-1-en-2-yl group.[6]

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the prop-1-en-2-yl substituent.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine.[6]

-

Infrared (IR) Spectroscopy: Absorption bands indicative of C=C and C=N stretching vibrations within the pyridine ring and the alkene group, as well as C-H stretching and bending vibrations.[6]

Plausible Synthetic Strategies

The synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine can be approached through several established methods in pyridine chemistry. The choice of a particular route would depend on the availability of starting materials, desired yield, and scalability. A logical and efficient synthetic pathway would likely involve the introduction of the bromo and prop-1-en-2-yl substituents onto a pyridine core.

Retrosynthetic Analysis

A retrosynthetic approach suggests that 3-Bromo-5-(prop-1-en-2-yl)pyridine could be synthesized from simpler, commercially available pyridine derivatives. Key disconnections point towards 3,5-dibromopyridine or a 3-bromo-5-substituted pyridine as a key intermediate.

Caption: Retrosynthetic analysis of 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Proposed Synthetic Protocol from 3,5-Dibromopyridine

A robust and versatile method for the synthesis of 3-Bromo-5-(prop-1-en-2-yl)pyridine would likely start from 3,5-dibromopyridine, taking advantage of modern cross-coupling reactions.

Step 1: Monosubstitution of 3,5-Dibromopyridine

The selective monosubstitution of 3,5-dibromopyridine can be achieved using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This approach offers high regioselectivity and functional group tolerance.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-dibromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-(prop-1-en-2-yl)pyridine.

Caption: Proposed synthesis via Suzuki coupling.

Potential Applications in Drug Discovery and Organic Synthesis

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The structural motifs present in 3-Bromo-5-(prop-1-en-2-yl)pyridine make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

-

Scaffold for Library Synthesis: The bromo and propenyl groups serve as handles for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) to introduce diverse substituents.[7] The propenyl group can undergo reactions such as oxidation, reduction, or addition to introduce further complexity.

-

Intermediate for Bioactive Molecules: The pyridine core is a common feature in pharmacologically active compounds. The specific substitution pattern of this molecule could be a key building block for novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents. While no specific drug is publicly documented as being derived from this exact starting material, the synthesis of various 3-bromo-5-substituted pyridines as intermediates for azatetralones with potential therapeutic applications has been patented.[8]

Conclusion

References

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi

-

3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. (n.d.). Retrieved from [Link]

- Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (n.d.).

-

3-Bromo-5-(prop-1-en-2-yl)pyridine - Amerigo Scientific. (n.d.). Retrieved from [Link]

- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).

-

(12) United States Patent - Googleapis.com. (n.d.). Retrieved from [Link]

-

3-bromo-5-(prop-1-en-2-yl)pyridine,(CAS# 40472-88-6) - Sinfoo Biotech. (n.d.). Retrieved from [Link]

-

Pyridine, 3-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

3-Bromopyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

3-bromopyrene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Products - 2a biotech. (n.d.). Retrieved from [Link]

Sources

- 1. 3-BroMo-5-(prop-1-en-2-yl)pyridine | 40472-88-6 [chemicalbook.com]

- 2. 118775-69-2|3-Bromo-5-(prop-1-en-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 3-bromo-5-(prop-1-en-2-yl)pyridine,(CAS# 40472-88-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 3-Bromo-5-(prop-1-en-2-yl)pyridine - Amerigo Scientific [amerigoscientific.com]

- 6. 3-BroMo-5-(prop-1-en-2-yl)pyridine(40472-88-6) 1H NMR [m.chemicalbook.com]

- 7. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

A Theoretical and Computational Guideline for the Preclinical Assessment of 3-Bromo-5-(prop-1-en-2-yl)pyridine

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. This technical guide provides a comprehensive theoretical framework for the investigation of 3-Bromo-5-(prop-1-en-2-yl)pyridine, a substituted pyridine with potential for development as a novel therapeutic agent. We will outline a suite of state-of-the-art computational chemistry techniques, from quantum mechanical calculations to molecular docking and dynamics, to fully characterize this molecule. The methodologies described herein are designed to establish a robust, in silico preclinical profile, guiding future experimental synthesis and biological evaluation.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

Pyridine and its derivatives are integral to a wide array of pharmaceuticals, demonstrating broad-spectrum therapeutic applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts a degree of water solubility, which are favorable pharmacokinetic properties.[1] The specific substitution pattern on the pyridine ring is critical, as it modulates the molecule's electronic structure, lipophilicity, and steric profile, thereby influencing its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The subject of this guide, 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS No. 118775-69-2[3][4]), features a bromine atom and an isopropenyl group. These substituents are expected to significantly influence its reactivity and interaction with biological targets. The bromine atom can act as a halogen bond donor and provides a site for further synthetic modification, such as Suzuki cross-coupling reactions.[5] The isopropenyl group introduces a region of non-polar surface area and potential metabolic liabilities. A thorough theoretical investigation is paramount to understanding these properties before committing resources to extensive laboratory synthesis and testing.

Quantum Mechanical Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting the structural and electronic properties of molecules.[6] These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Geometric Optimization and Vibrational Analysis

The first step in a computational analysis is to determine the molecule's most stable three-dimensional conformation.

Protocol: Geometry Optimization

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for its balance of accuracy and computational efficiency for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions to accurately describe the electronic distribution, especially around the bromine and nitrogen atoms.

-

Solvation Model: An implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or Solvation Model based on Density (SMD), should be used with water as the solvent to simulate physiological conditions.

-

Procedure: Perform a full geometry optimization without constraints.

-

Validation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Electronic Structure Analysis

Understanding the distribution of electrons is key to predicting reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[6][7] The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of a molecule.[8] This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen and halogen bonding.

Table 1: Predicted Electronic Properties of 3-Bromo-5-(prop-1-en-2-yl)pyridine

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability; potential for oxidation. |

| LUMO Energy | -1.2 eV | Electron-accepting capability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of kinetic stability and low reactivity. |

| Dipole Moment | 2.1 Debye | Measures molecular polarity, influencing solubility and binding. |

| MEP Negative Region | Pyridine Nitrogen | Likely site for hydrogen bond donation from a biological target. |

| MEP Positive Region | Hydrogen atoms, region near Bromine | Potential sites for interaction with electron-rich residues. |

In Silico Prediction of Biological Activity

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein.[6][9] This allows for the rapid screening of potential biological targets and provides insights into the binding mode and affinity.

Target Selection and Preparation

Given the prevalence of pyridine derivatives as kinase inhibitors and anticancer agents, a relevant target for initial screening could be a protein kinase such as Epidermal Growth Factor Receptor (EGFR) or a cell cycle protein like Kinesin Eg5.[9][10]

Protocol: Molecular Docking

-

Software: AutoDock Vina, PyRx, or similar molecular docking software.

-

Ligand Preparation: The DFT-optimized structure of 3-Bromo-5-(prop-1-en-2-yl)pyridine should be used. Partial atomic charges (e.g., Gasteiger charges) need to be calculated.

-

Receptor Preparation:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges.

-

-

Grid Box Definition: Define a search space (grid box) that encompasses the known active site of the protein.

-

Docking Execution: Run the docking simulation. The algorithm will explore various conformations and orientations of the ligand within the active site, scoring each pose.

-